5-Fluoro-2,3-dihydro-1H-inden-1-OL
Overview
Description
5-Fluoro-2,3-dihydro-1H-inden-1-OL: is an organic compound with the molecular formula C9H9FO. It is a fluorinated derivative of indanol, characterized by the presence of a fluorine atom at the 5-position of the indanol ring.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Its molecular weight is 15217 , which is within the range generally favorable for good bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dry room at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination of Indanol: One common method involves the fluorination of indanol using fluorinating agents such as hydrogen fluoride or other fluorinating reagents.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the indanol ring, followed by selective fluorination.
Industrial Production Methods: the synthesis likely involves scalable versions of the laboratory methods mentioned above, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2,3-dihydro-1H-inden-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, depending on the reducing agent used.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indanol derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2,3-dihydro-1H-inden-1-OL is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are valuable due to their potential biological activity. Fluorine atoms can influence the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: This compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its fluorinated structure can improve the efficacy and stability of these products .
Comparison with Similar Compounds
5-Fluoroindoline: Another fluorinated indole derivative with similar structural features.
5-Fluoro-2,3-dihydroindole: A closely related compound with a similar fluorinated indole structure.
Uniqueness: 5-Fluoro-2,3-dihydro-1H-inden-1-OL is unique due to its specific fluorination pattern and the presence of the indanol ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJGCSVJFOTPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630407 | |
Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52085-92-4 | |
Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.